Acetic acid, 2-(8-chloromethyl-1-naphthylthio)-
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Overview
Description
Acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, also known as 2-(8-chloro-1-naphthylthio)acetic acid, is a chemical compound with the molecular formula C12H9ClO2S and a molecular weight of 252.72 g/mol . This compound is primarily used in research applications and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, involves several steps. One common method includes the reaction of 8-chloromethyl-1-naphthol with thioacetic acid under specific conditions to yield the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound . Industrial production methods may involve bulk custom synthesis and procurement to meet research demands .
Chemical Reactions Analysis
Acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways in which these enzymes are involved. The exact molecular targets and pathways depend on the specific application and context of the research .
Comparison with Similar Compounds
Similar compounds to acetic acid, 2-(8-chloromethyl-1-naphthylthio)-, include:
2-(8-Chloro-1-naphthylthio)propionic acid: Similar structure but with a propionic acid group instead of acetic acid.
2-(8-Chloro-1-naphthylthio)butyric acid: Contains a butyric acid group, offering different chemical properties.
2-(8-Chloro-1-naphthylthio)valeric acid: Features a valeric acid group, which may affect its reactivity and applications.
Properties
CAS No. |
64059-42-3 |
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Molecular Formula |
C13H11ClO2S |
Molecular Weight |
266.74 g/mol |
IUPAC Name |
2-[8-(chloromethyl)naphthalen-1-yl]sulfanylacetic acid |
InChI |
InChI=1S/C13H11ClO2S/c14-7-10-5-1-3-9-4-2-6-11(13(9)10)17-8-12(15)16/h1-6H,7-8H2,(H,15,16) |
InChI Key |
WKKHPDZWSPRFHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)C(=CC=C2)SCC(=O)O |
Origin of Product |
United States |
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